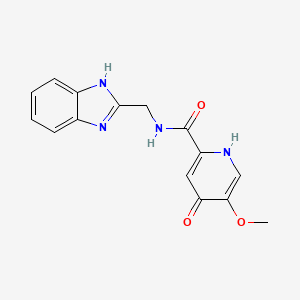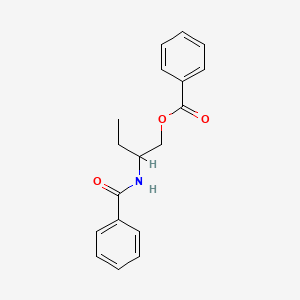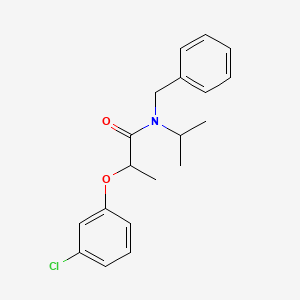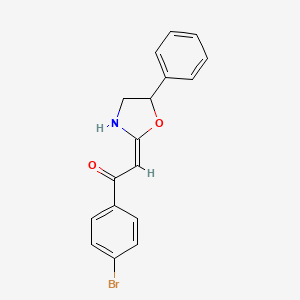![molecular formula C23H23NO4 B13371182 4-({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)benzoic acid](/img/structure/B13371182.png)
4-({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)benzoic acid is an organic compound with a complex structure that includes methoxy, benzyl, and amino groups attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 3-methoxybenzyl alcohol with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to form the benzyl ether.
Amination: The benzyl ether is then reacted with 4-aminobenzoic acid under conditions that promote nucleophilic substitution, typically using a solvent like dimethylformamide (DMF) and a catalyst such as palladium on carbon.
Final Assembly: The final step involves the coupling of the intermediate with 3-methoxy-2-hydroxybenzylamine under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy and benzyl groups can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amines using hydrogenation or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of nitro, sulfonic, and halogenated derivatives.
Applications De Recherche Scientifique
4-({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Altering Gene Expression: Affecting the expression of genes involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzoic acid: A simpler analog with similar functional groups but lacking the benzyl and amino substituents.
4-Methylbenzylamine: Contains the benzyl and amino groups but lacks the methoxy and benzoic acid moieties.
3-Methoxybenzyl alcohol: Contains the methoxy and benzyl groups but lacks the amino and benzoic acid moieties.
Uniqueness
4-({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C23H23NO4 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
4-[[3-methoxy-2-[(4-methylphenyl)methoxy]phenyl]methylamino]benzoic acid |
InChI |
InChI=1S/C23H23NO4/c1-16-6-8-17(9-7-16)15-28-22-19(4-3-5-21(22)27-2)14-24-20-12-10-18(11-13-20)23(25)26/h3-13,24H,14-15H2,1-2H3,(H,25,26) |
Clé InChI |
KKJILQFYRRNYBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)COC2=C(C=CC=C2OC)CNC3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-(2-Chlorophenyl)-1-piperazinyl]sulfonyl}-4-isopropylphenyl methyl ether](/img/structure/B13371107.png)
![[4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B13371112.png)
![6-[(3-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371118.png)
![2-[3-(1-Benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B13371121.png)

![6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371145.png)


![3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371164.png)
![6-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]nicotinamide](/img/structure/B13371167.png)
![Methyl 4-({3-[(4-methoxybenzoyl)amino]propanoyl}amino)butanoate](/img/structure/B13371171.png)
![3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone](/img/structure/B13371183.png)
